molecular formula C21H19BrN4O3S B5488627 1-[6-(5-BROMO-2-METHOXYPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

1-[6-(5-BROMO-2-METHOXYPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

Cat. No.: B5488627
M. Wt: 487.4 g/mol
InChI Key: BPZKDLBIHMSQFP-UHFFFAOYSA-N
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Description

1-[6-(5-BROMO-2-METHOXYPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound with a unique structure that includes a brominated methoxyphenyl group, an ethylsulfanyl group, and a triazino-benzoxazepine core

Preparation Methods

The synthesis of 1-[6-(5-BROMO-2-METHOXYPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Triazino-Benzoxazepine Core: This step involves the cyclization of appropriate precursors to form the triazino-benzoxazepine core. The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

    Introduction of the Brominated Methoxyphenyl Group: The brominated methoxyphenyl group is introduced through a substitution reaction, where a suitable brominated precursor reacts with the triazino-benzoxazepine core under controlled conditions.

    Addition of the Ethylsulfanyl Group: The ethylsulfanyl group is added through a nucleophilic substitution reaction, where an ethylsulfanyl precursor reacts with the intermediate compound to form the final product.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[6-(5-BROMO-2-METHOXYPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the brominated methoxyphenyl group, potentially leading to the removal of the bromine atom and formation of a methoxyphenyl derivative.

    Substitution: The compound can participate in substitution reactions, where the bromine atom can be replaced by other functional groups, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

1-[6-(5-BROMO-2-METHOXYPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where its unique structure and reactivity can be leveraged to develop new drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings, where its unique chemical structure can impart desirable characteristics.

Mechanism of Action

The mechanism of action of 1-[6-(5-BROMO-2-METHOXYPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves its interaction with specific molecular targets in biological systems. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-[6-(5-BROMO-2-METHOXYPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can be compared with similar compounds, such as:

These compounds share similar core structures but differ in the substituents attached to the core, which can lead to differences in their chemical reactivity, biological activity, and potential applications

Properties

IUPAC Name

1-[6-(5-bromo-2-methoxyphenyl)-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O3S/c1-4-30-21-23-19-18(24-25-21)14-7-5-6-8-16(14)26(12(2)27)20(29-19)15-11-13(22)9-10-17(15)28-3/h5-11,20H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZKDLBIHMSQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C=CC(=C4)Br)OC)C(=O)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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